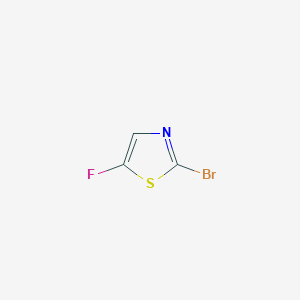
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Pathways and Classification
Indole synthesis methods have garnered extensive interest for their potential applications in various fields, including the preparation of complex molecules like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. These methods are crucial for developing pharmaceuticals, materials science, and organic chemistry research. One review highlights the classification of indole syntheses, providing a framework for understanding different approaches to constructing the indole nucleus, which is integral to compounds like this compound (Taber & Tirunahari, 2011).
Biomass-Derived Chemical Synthesis
The synthesis and application of value-added chemicals from biomass, such as levulinic acid (LEV), underscore the versatility of carboxylic acid derivatives in drug synthesis and materials science. LEV and its derivatives, which can be used to synthesize related compounds, highlight the potential of this compound in sustainable chemistry and medicine (Zhang et al., 2021).
Biocatalysis and Environmental Applications
Carboxylic acids play a significant role in biocatalysis and environmental science, demonstrating the importance of derivatives like this compound in developing sustainable processes and studying microbial interactions with pollutants. Understanding the inhibition of biocatalysts by carboxylic acids can aid in engineering microbial strains for improved environmental remediation and biofuel production (Jarboe et al., 2013).
Antioxidant and Bioactive Compound Development
The search for antioxidants and bioactive compounds has led to the exploration of carboxylic acid derivatives for their potential health benefits. Studies on natural carboxylic acids and their effects on antioxidant, antimicrobial, and cytotoxic activity provide insight into designing more effective therapeutic agents. Such research underscores the significance of compounds like this compound in pharmaceutical development (Godlewska-Żyłkiewicz et al., 2020).
Extraction and Separation Technologies
Advances in the extraction and separation of carboxylic acids highlight the importance of chemical derivatives in industrial applications, including pharmaceuticals, agriculture, and environmental remediation. Research into efficient methods for carboxylic acid separation can improve the sustainability and efficiency of industrial processes, making derivatives like this compound valuable in multiple sectors (Djas & Henczka, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPWRLQOVJQGSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626732 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188751-54-4 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














